8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

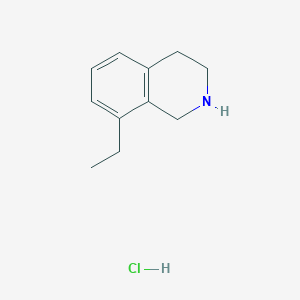

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-4-3-5-10-6-7-12-8-11(9)10;/h3-5,12H,2,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHXRPFVWHHYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1CNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-46-9 | |

| Record name | 8-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which is then reduced to yield the desired tetrahydroisoquinoline structure . Common reagents used in this process include phenylethylamine derivatives, aldehydes, and reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions that improve atom economy and yield. These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies, which allow for the direct coupling of C(sp3)–H bonds with various nucleophiles .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can further hydrogenate the compound, altering its structural properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can have different biological activities and applications .

Scientific Research Applications

While the search results provide information on tetrahydroisoquinoline derivatives and their applications, there is no specific data related to the applications of "8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride." However, the search results do discuss tetrahydroisoquinoline derivatives generally, and this information may be relevant .

General Applications of Tetrahydroisoquinoline Derivatives

- Pharmaceutical uses Substituted 1,2,3,4-tetrahydroisoquinoline derivatives are non-peptide antagonists of human orexin receptors, useful in treating eating disorders and sleep disorders . These sleep disorders include insomnia, narcolepsy, and restless leg syndrome, while eating disorders include anorexia and bulimia .

- Cancer Research Some quinolone derivatives, modified with tetrahydroisoquinoline, have shown potential in anti-ovarian cancer research .

- PPAR Agonists and PTP-1B Inhibitors Certain 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as peroxisome proliferator-activated receptor γ (PPARγ)-selective agonists and human protein–tyrosine phosphatase 1B (PTP-1B) inhibitors .

Synthesis and Reactions

- Various methods exist for synthesizing tetrahydroisoquinoline derivatives, including directed ortho-lithiation reactions . Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be obtained through transfer hydrogenation using a chiral Ru(II)-complex .

- Reactions involving tetrahydroisoquinolines can lead to the formation of cyclized products .

Additional Information

Mechanism of Action

The mechanism of action of 8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmitter synthesis and degradation . Additionally, it may exert its effects through the inhibition of certain enzymes, leading to altered cellular signaling pathways and potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of THIQ derivatives are highly dependent on substituent type, position, and additional functional groups. Below is a comparative analysis:

Table 1: Key Tetrahydroisoquinoline Derivatives and Their Properties

Pharmacological Activity Comparisons

- Sedative/Psychotropic Effects : Ethyl-substituted THIQ derivatives, such as 6,7-dimethoxy-THIQ HCl, exhibit sedative activity in murine models at 50 mg/kg (intraperitoneal) . The ethyl group’s position (6 vs. 8) may alter receptor binding affinity due to steric or electronic effects.

- Analgesic/Anti-Inflammatory Activity: The 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl demonstrated potent anti-inflammatory effects (0.5 mg/kg dose), outperforming diclofenac sodium . In contrast, 8-Ethyl-THIQ HCl lacks polar groups (e.g., methoxy or dimethylaminophenyl), which may limit its anti-inflammatory efficacy but enhance CNS-targeted effects.

- Synthesis and Cost: 6-Ethyl-THIQ HCl is notably expensive (€1,336/g), suggesting complex synthesis or rare precursors . Ethylation reactions (e.g., using ethyl bromide) are common in THIQ derivatization but require precise positional control .

Physicochemical Properties

- Solubility: Methoxy and dimethylaminophenyl groups improve water solubility in polar solvents (e.g., methanol, ethanol), whereas chloro or nitro groups reduce solubility due to higher electronegativity .

Biological Activity

8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

This compound is a derivative of tetrahydroisoquinoline (THIQ), a well-known scaffold in drug development. Its structure allows for various substitutions that can enhance biological activity. The compound's molecular formula is C12H16ClN, and it exhibits properties typical of isoquinoline derivatives.

1. Anticancer Activity

Research indicates that THIQ derivatives exhibit significant anticancer properties. For instance, a study showed that modifications to the THIQ scaffold could lead to compounds with improved antiproliferative effects against ovarian cancer cell lines. The compound demonstrated a GI50 (growth inhibition concentration) of 13.14 μM against SKOV-3 cells while maintaining a CC50 (cytotoxic concentration) of 53.50 μM on normal cells .

| Compound | GI50 (μM) | CC50 (μM) | Selectivity |

|---|---|---|---|

| 8-Ethyl-THIQ | 13.14 | 53.50 | Moderate |

2. Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Compounds similar to 8-ethyl-THIQ have shown potential in preventing dopaminergic neuron degeneration by modulating neurotransmitter systems and reducing oxidative stress .

3. Dopamine Receptor Activity

A notable aspect of THIQ compounds is their interaction with dopamine receptors. Studies have indicated that certain substituted THIQs exhibit potent dopamine D2 receptor-blocking activity, suggesting potential use in treating conditions like schizophrenia and other psychotic disorders .

Enzyme Inhibition

One of the critical mechanisms through which 8-ethyl-THIQ exerts its biological effects is through the inhibition of specific enzymes involved in neurotransmitter synthesis and metabolism. For example, compounds structurally related to 8-ethyl-THIQ have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for the biosynthesis of epinephrine from norepinephrine . This inhibition can lead to reduced levels of epinephrine, thereby impacting stress responses and cardiovascular functions.

Induction of Autophagy

The compound has also been implicated in the induction of autophagy in cancer cell lines, which is a critical process for maintaining cellular homeostasis and promoting cell survival under stress conditions . This property could enhance its anticancer efficacy by promoting the degradation of damaged cellular components.

Study on Ovarian Cancer

In a recent study focusing on ovarian cancer treatment, researchers synthesized various THIQ derivatives and evaluated their cytotoxicity against cancer cell lines. The findings highlighted that certain modifications led to enhanced selectivity towards cancer cells while sparing normal cells .

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of THIQ derivatives in animal models of Parkinson's disease. The results indicated that these compounds could significantly reduce neurodegeneration markers and improve motor function in treated animals compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.